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molecular formula C12H17FN2 B8516937 2-Fluoro-4-(piperidin-4-ylmethyl)aniline

2-Fluoro-4-(piperidin-4-ylmethyl)aniline

Cat. No. B8516937
M. Wt: 208.27 g/mol
InChI Key: RTKHJMPWFMVUSW-UHFFFAOYSA-N
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Patent
US09108939B2

Procedure details

Tert-butyl 4-(4-amino-3-fluorobenzyl)piperidine-1-carboxylate (6.49 mmol, 2 g) was dissolved in dichloromethane (5 mL). Trifluoroacetic acid (3 mL) was added and the reaction mixture stirred at room temperature for 30 minutes. The reaction mixture was purified by SCX chromatography to give the intermediate 2-fluoro-4-(piperidin-4-ylmethyl)aniline (1.6 g) as a colourless oil.
Name
Tert-butyl 4-(4-amino-3-fluorobenzyl)piperidine-1-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)=[CH:4][C:3]=1[F:22].FC(F)(F)C(O)=O>ClCCl>[F:22][C:3]1[CH:4]=[C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH:20]=[CH:21][C:2]=1[NH2:1]

Inputs

Step One
Name
Tert-butyl 4-(4-amino-3-fluorobenzyl)piperidine-1-carboxylate
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(CC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by SCX chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 118.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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